1-Ethynyl-2,4,5-trimethoxybenzene
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Overview
Description
1-Ethynyl-2,4,5-trimethoxybenzene is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of an ethynyl group attached to a benzene ring substituted with three methoxy groups at the 2, 4, and 5 positions
Preparation Methods
The synthesis of 1-Ethynyl-2,4,5-trimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where 2,4,5-trimethoxybenzaldehyde is reacted with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
1-Ethynyl-2,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the methoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
1-Ethynyl-2,4,5-trimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Drug Development: Its structural features make it a candidate for the development of new drugs with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological systems, including its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,4,5-trimethoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Ethynyl-2,4,5-trimethoxybenzene can be compared with other similar compounds, such as:
1-Ethynyl-3,4,5-trimethoxybenzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2-Ethynyl-4,5-dimethoxybenzene:
1-Ethynyl-2,3,4-trimethoxybenzene: Another isomer with different substitution pattern, influencing its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-ethynyl-2,4,5-trimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h1,6-7H,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYMLCRGRSTAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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